(R)-4-Amino-5-(2,4-dimethoxyphenyl)-5-oxopentanoic acid

Catalog No.
S12300100
CAS No.
M.F
C13H17NO5
M. Wt
267.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-4-Amino-5-(2,4-dimethoxyphenyl)-5-oxopentanoic...

Product Name

(R)-4-Amino-5-(2,4-dimethoxyphenyl)-5-oxopentanoic acid

IUPAC Name

(4R)-4-amino-5-(2,4-dimethoxyphenyl)-5-oxopentanoic acid

Molecular Formula

C13H17NO5

Molecular Weight

267.28 g/mol

InChI

InChI=1S/C13H17NO5/c1-18-8-3-4-9(11(7-8)19-2)13(17)10(14)5-6-12(15)16/h3-4,7,10H,5-6,14H2,1-2H3,(H,15,16)/t10-/m1/s1

InChI Key

QFODAZFJAIMDSD-SNVBAGLBSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C(CCC(=O)O)N)OC

Isomeric SMILES

COC1=CC(=C(C=C1)C(=O)[C@@H](CCC(=O)O)N)OC

(R)-4-Amino-5-(2,4-dimethoxyphenyl)-5-oxopentanoic acid is a chiral compound with the chemical formula C13H17NO5C_{13}H_{17}NO_{5} and a CAS number of 315679-46-0. It is characterized by an amino group, a ketone group, and a dimethoxyphenyl substituent. This compound belongs to the class of amino acids and derivatives, specifically featuring a pentanoic acid backbone with unique functional groups that contribute to its chemical properties and biological activities. The presence of the dimethoxyphenyl moiety enhances its potential for various applications in medicinal chemistry and biochemistry .

The reactivity of (R)-4-Amino-5-(2,4-dimethoxyphenyl)-5-oxopentanoic acid can be attributed to its functional groups. Key reactions include:

  • Acid-Base Reactions: The amino group can act as a base, while the carboxylic acid functionality can donate protons.
  • Condensation Reactions: The compound can participate in condensation reactions to form peptides or other derivatives.
  • Reduction Reactions: The ketone group can be reduced to an alcohol under appropriate conditions, potentially modifying its biological activity.

These reactions are essential for synthesizing derivatives that may exhibit enhanced pharmacological properties.

(R)-4-Amino-5-(2,4-dimethoxyphenyl)-5-oxopentanoic acid has shown promising biological activities. It is particularly noted for its potential antiangiogenic and anticancer properties. Studies indicate that similar compounds within this structural class may inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a critical target in cancer therapy. The compound's ability to modulate cellular pathways involved in angiogenesis positions it as a candidate for further research in oncology .

The synthesis of (R)-4-Amino-5-(2,4-dimethoxyphenyl)-5-oxopentanoic acid typically involves several steps:

  • Starting Materials: Commonly derived from commercially available amino acids or related derivatives.
  • Key Steps:
    • Formation of the Ketone: This may involve oxidation processes on suitable precursors.
    • Introduction of the Dimethoxyphenyl Group: Achieved through electrophilic aromatic substitution or coupling reactions.
    • Resolution of Enantiomers: Chiral resolution techniques are employed to obtain the (R) enantiomer selectively.

These methods ensure high yields and purity necessary for biological testing and application .

The applications of (R)-4-Amino-5-(2,4-dimethoxyphenyl)-5-oxopentanoic acid span various fields:

  • Pharmaceutical Development: As a potential drug candidate for cancer therapy due to its antiangiogenic properties.
  • Biochemical Research: Useful in studies related to amino acid metabolism and receptor interactions.
  • Synthetic Chemistry: Serves as an intermediate in the synthesis of more complex organic molecules.

Its unique structure allows for diverse applications in drug design and development.

Interaction studies involving (R)-4-Amino-5-(2,4-dimethoxyphenyl)-5-oxopentanoic acid focus on its binding affinity to various biological targets. Notably:

  • VEGFR-2 Binding: Research indicates that this compound can inhibit VEGFR-2 phosphorylation, which is crucial for angiogenesis.
  • Cell Line Studies: In vitro studies using human umbilical vein endothelial cells (HUVEC) demonstrate its effects on cell proliferation and migration, key processes in tumor growth and metastasis .

These studies highlight the compound's potential as a therapeutic agent.

Several compounds share structural similarities with (R)-4-Amino-5-(2,4-dimethoxyphenyl)-5-oxopentanoic acid. These include:

Compound NameStructureUnique Features
5-Amino-2-(3,4-dimethoxyphenylsulfonamido)-5-oxopentanoic acidContains sulfonamideNoted for antiangiogenic activity
5-Hydroxy-5-(3-fluorophenyl)-4-oxopentanoic acidFluorinated phenyl groupPotential neuroprotective effects
5-(3-Iodophenyl)-5-hydroxy-4-oxopentanoic acidIodinated phenyl groupEnhanced radiolabeling potential

These compounds exhibit varying degrees of biological activity and specificity towards different targets, highlighting the uniqueness of (R)-4-Amino-5-(2,4-dimethoxyphenyl)-5-oxopentanoic acid in terms of its specific structural features and biological implications .

XLogP3

-1.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

267.11067264 g/mol

Monoisotopic Mass

267.11067264 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

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